molecular formula C11H10N2O2S B1332213 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid CAS No. 166113-90-2

3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid

Cat. No. B1332213
M. Wt: 234.28 g/mol
InChI Key: QMMAONSBNGBEMX-UHFFFAOYSA-N
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Description

The compound 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid is a fused bicyclic structure that is part of a broader class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can shed light on the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can provide insights into the possible synthesis routes for the compound . In the first paper, the authors describe the preparation of 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and their subsequent reactions to yield a variety of thieno[2,3-b]pyridine derivatives . These reactions include the use of chloroacetonitrile or chloroacetamide to produce 3-amino-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. Further reactions with reagents such as formamide and carbon disulfide lead to the synthesis of new pyridothienopyrimidines and related fused tetracyclic systems .

Molecular Structure Analysis

The molecular structure of the compound of interest is likely to be complex, given its bicyclic nature and the presence of multiple functional groups. The related compounds discussed in the papers feature a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene and a pyridine ring. The presence of amino and carboxylic acid groups in the compound suggests potential for hydrogen bonding and other intermolecular interactions, which could influence its three-dimensional conformation and reactivity .

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and include the formation of new rings and the introduction of various substituents. The reactions described in the first paper indicate a high degree of reactivity for the thieno[2,3-b]pyridine core, which can be further functionalized to yield a wide range of derivatives . These reactions are crucial for the modification of the core structure to enhance its pharmacological properties or to tailor it for specific applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The thieno[2,3-b]pyridine derivatives are likely to exhibit properties such as solubility in organic solvents, potential for crystallization, and stability under various conditions. The presence of amino and carboxylic acid groups would affect the compound's acidity and basicity, as well as its ability to form salts and interact with biological molecules .

The second paper, although not directly related to the compound , discusses the asymmetric synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton . The methods and principles outlined in this paper could potentially be adapted for the synthesis and analysis of the compound of interest, particularly in terms of achieving stereochemical control and understanding the influence of substituents on the molecular conformation .

Scientific Research Applications

  • Chemical Synthesis : This compound can be used as a building block in the synthesis of various other compounds. For example, it can be used to synthesize (3-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA [B]THIENO [3,2-E]PYRIDIN-2-YL) (CYCLOPROPYL)METHANONE .

  • Proteomics Research : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein behavior or interactions.

Here are some additional potential applications of “3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid” based on its chemical properties and structure :

  • Chemical Synthesis : This compound can be used as a building block in the synthesis of various other compounds. For example, it can be used to synthesize (3-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA [B]THIENO [3,2-E]PYRIDIN-2-YL) (CYCLOPROPYL)METHANONE .

  • Proteomics Research : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein behavior or interactions.

properties

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-8-6-4-5-2-1-3-7(5)13-10(6)16-9(8)11(14)15/h4H,1-3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMAONSBNGBEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142484
Record name 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid

CAS RN

166113-90-2
Record name 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166113-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 2
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 3
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 4
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 5
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 6
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
VV Dabaeva, MR Bagdasaryan, EG Paronikyan… - Pharmaceutical …, 2020 - Springer
2-Oxo-2,5,6,7-tetrahydro-3-cyano-1H-cyclopenta[b]pyridine was used as the starting point to develop an accessible synthesis of condensed cyclopentanopyrido[3',2':4,5]thieno[3,2-d]…
Number of citations: 4 link.springer.com

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